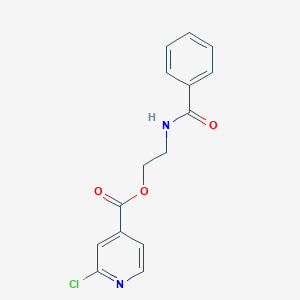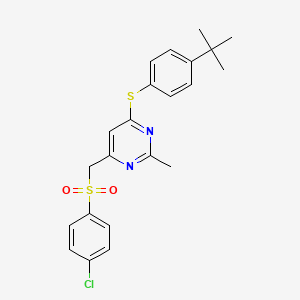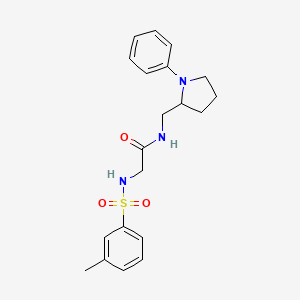
2-Benzamidoethyl 2-chloropyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloropyridine” is an aryl chloride with the formula C5H4ClN . It is a colorless liquid that is mainly used to generate fungicides and insecticides in industry. It also serves to generate antihistamines and antiarrythymics for pharmaceutical purposes . “4-Chloro-pyridine-2-carboxylic acid methyl ester” is another compound that might be related .
Synthesis Analysis
“2-Chloropyridine” is produced by direct reaction of pyridine with chlorine . The initially formed 2-chloropyridine reacts further to give 2,6-dichloropyridine . Alternatively, 2-chloropyridines can be conveniently synthesized in high yields from pyridine-N-oxides .Chemical Reactions Analysis
“2-Chloropyridine” reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle . Therefore, many reactions using 2-chloropyridine generate mixtures of products which require further workup to isolate the desired isomer .Physical And Chemical Properties Analysis
“2-Chloropyridine” has a molar mass of 113.54 g/mol, a density of 1.2 g/mL, a melting point of -46 °C, and a boiling point of 166 °C . It is soluble in water (27 g/L) and has an acidity (pKa) of 0.49 .Applications De Recherche Scientifique
Synthesis and Material Science
- The synthesis and characterization of polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile with various aromatic dicarboxylic acids and bis(carboxyphthalimide)s show potential in creating materials with high thermal stability and solubility in aprotic polar solvents. These materials could have applications in high-performance plastics and fibers (Saxena et al., 2003).
Chemical Reactions and Mechanisms
- The synthesis of heterocyclic carboxamides as potential antipsychotic agents involves exploring the structure-activity relationships of various heterocyclic analogues, demonstrating the compound's role in medicinal chemistry for designing drugs with specific target receptor interactions (Norman et al., 1996).
Pharmacological Research
- Research into the methylation of the pyridine moiety in certain molecules, aiming to enhance their analgesic properties, represents another application of modifying such compounds to optimize biological activities. This includes the study of N-(benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides for potential analgesic use, highlighting the compound's relevance in developing new therapeutic agents (Ukrainets et al., 2015).
Antimicrobial Activity
- Synthesis of new pyridine derivatives and their evaluation for antimicrobial activity illustrate the role of such compounds in discovering new antimicrobials. The research focuses on creating 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their derivatives, showcasing the compound's potential in combating microbial infections (Patel et al., 2011).
Safety and Hazards
“2-Chloropyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and harmful if swallowed . It causes skin irritation and serious eye damage . It may cause damage to organs through prolonged or repeated exposure . It is fatal in contact with skin or if inhaled .
Propriétés
IUPAC Name |
2-benzamidoethyl 2-chloropyridine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-13-10-12(6-7-17-13)15(20)21-9-8-18-14(19)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXJYLMEDDCPSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCOC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2392059.png)

![4-bromo-2-((E)-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazono)methyl)phenol](/img/structure/B2392063.png)

![N-(5-(4-(N,N-dimethylsulfamoyl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2392065.png)






![N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2392075.png)


